molecular formula C12H19ClN4O2 B2521118 2-Chloro-1-(4-(3-(dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one CAS No. 2411280-22-1

2-Chloro-1-(4-(3-(dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2521118
CAS No.: 2411280-22-1
M. Wt: 286.76
InChI Key: BDFMVAOCFURILU-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(3-(dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(3-(dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the piperidine moiety, and the final chlorination step. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(3-(dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility for various applications.

Scientific Research Applications

2-Chloro-1-(4-(3-(dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(3-(dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-(3-(methylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one
  • 2-Chloro-1-(4-(3-(ethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one
  • 2-Chloro-1-(4-(3-(dimethylamino)-1,2,4-thiadiazol-5-yl)piperidin-1-yl)propan-1-one

Uniqueness

2-Chloro-1-(4-(3-(dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2/c1-8(13)11(18)17-6-4-9(5-7-17)10-14-12(15-19-10)16(2)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFMVAOCFURILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NC(=NO2)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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